Piperlongumine, also known as piplartine, is a naturally occurring alkaloid compound primarily found in the fruits of the long pepper plant (Piper longum Linn.) [], a plant belonging to the Piperaceae family []. This plant is widely distributed throughout the tropical and subtropical regions of the world []. Piperlongumine is characterized by its amide structure and has garnered significant interest in scientific research due to its diverse biological activities, particularly its potential as an anticancer agent [].
Piperlongumine is primarily extracted from the fruits of Piper longum, which is used in traditional medicine systems such as Ayurveda. The compound belongs to a class of substances known as piperamides, characterized by their nitrogen-containing heterocyclic structures. Its unique structure contributes to its biological activity, particularly its ability to modulate oxidative stress within cells.
The synthesis of piperlongumine has been achieved through various chemical methods. One notable approach is the Horner–Wadsworth–Emmons reaction, which involves coupling phosphonoacetamide reagents with appropriate aldehydes or ketones to yield piperlongumine analogues with significant anti-cancer activity . Another method includes the use of lithium diisopropylamide for deprotonation followed by acylation reactions, facilitating the formation of piperlongumine derivatives .
The synthesis process typically requires multiple steps, including:
Piperlongumine exhibits a complex molecular structure characterized by a piperidine ring fused with an olefinic side chain. Its chemical formula is , and it has a molecular weight of approximately 255.34 g/mol. The structural features include:
The three-dimensional conformation of piperlongumine facilitates its binding to various cellular targets, enhancing its efficacy as an anticancer agent.
Piperlongumine undergoes several chemical reactions that contribute to its biological effects:
These reactions underscore the dual role of piperlongumine as both a reactive compound and a therapeutic agent.
The mechanism by which piperlongumine exerts its anticancer effects involves several key processes:
Research indicates that structural modifications can enhance or diminish these effects, highlighting the importance of the compound's electrophilic nature in its mechanism of action.
Data from various studies indicate that modifications to these properties can significantly impact the efficacy and selectivity of piperlongumine analogues .
Piperlongumine's unique properties have led to various applications in scientific research:
Piperlongumine (PL) exerts potent chemopreventive effects in colorectal cancer (CRC) by targeting the Ras/PI3K/Akt/mTOR signaling cascade. In dimethylhydrazine/dextran sodium sulfate (DMH/DSS)-induced CRC models, PL suppresses tumor growth by downregulating Ras proteins and inhibiting PI3K activity. This inhibition reduces phosphorylation of Akt (Ser473/Thr308) and mTOR, subsequently blocking downstream effectors like p70S6K and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Consequently, PL induces G2/M cell cycle arrest and mitochondrial apoptosis, characterized by reduced Bcl-2 expression and caspase-3 activation [1] [2] [9]. The compound also downregulates cyclin D1 and c-Myc, further inhibiting tumor cell proliferation [2].
PL disrupts pro-survival signaling by inhibiting NF-κB and STAT3 pathways. In non-small cell lung cancer (NSCLC) and thyroid cancer models, PL blocks nuclear translocation of NF-κB p65, reducing transcription of anti-apoptotic genes (e.g., Bcl-2, survivin) and cytokines (e.g., TNF-α, IL-6) [1] [6]. Simultaneously, PL inhibits phosphorylation of STAT3 (Tyr705), preventing its dimerization and DNA binding. This dual suppression sensitizes cancer cells to apoptosis and overcomes resistance to conventional therapies [4] [6]. In psoriasis-like models, PL sequesters NF-κB p65 and HDAC3 in the cytoplasm via IκBα stabilization, attenuating inflammatory gene expression [10].
By targeting Ras GTPases, PL impedes downstream MAPK and PI3K signaling. In CRC, PL reduces Ras protein levels and disrupts its interaction with Raf kinases, suppressing ERK phosphorylation. This inhibition correlates with decreased tumor invasiveness and metastasis [2] [6].
Table 1: Key Oncogenic Pathways Targeted by Piperlongumine
Signaling Pathway | Key Molecular Targets | Downstream Effects |
---|---|---|
PI3K/Akt/mTOR | ↓ Ras, ↓ PI3K, ↓ p-Akt, ↓ mTOR | G2/M arrest, ↑ caspase-3, ↓ cyclin D1 |
NF-κB | ↓ p65 nuclear translocation | ↓ Bcl-2, ↓ TNF-α, ↓ IL-6 |
STAT3 | ↓ p-STAT3 (Tyr705) | ↓ Survivin, ↓ angiogenesis |
Ras-MAPK | ↓ Ras, ↓ p-ERK | ↓ Metastasis, ↓ cyclin D1 |
PL selectively elevates intracellular ROS in cancer cells by inhibiting antioxidant enzymes (e.g., glutathione peroxidase) and depleting glutathione (GSH). In thyroid cancer and retinoblastoma, PL-induced ROS accumulation damages mitochondrial membranes, triggering cytochrome c release and caspase-9/3 activation. This ROS surge also inactivates redox-sensitive oncoproteins like Akt and NF-κB. Scavenging ROS with N-acetylcysteine (NAC) abolishes PL-mediated apoptosis, confirming ROS dependency [6] [7] [8].
PL exhibits ROS-independent mechanisms in senescent cancer cells. In NSCLC, PL upregulates p21 and p27, inducing irreversible G1 arrest without altering ROS levels. PL also activates p53-dependent apoptosis via PUMA and BAX in senescent lymphoma cells, bypassing ROS [10].
Table 2: ROS-Dependent vs. ROS-Independent Anticancer Effects
Mechanism | Key Markers | Cancer Models | Functional Outcome |
---|---|---|---|
ROS-Dependent | ↑ ROS, ↓ GSH, ↓ ΔΨm, ↑ caspase-3 | Thyroid, retinoblastoma | Mitochondrial apoptosis |
ROS-Independent | ↑ p21, ↑ p53, ↑ PUMA, ↓ cyclin B1 | NSCLC, lymphoma | Senescence/G1 arrest |
PL modulates microRNAs to suppress metastasis. In NSCLC, PL upregulates miR-34b-3p, which directly targets the 3’-UTR of TGFBR1 mRNA. Silencing TGFBR1 inhibits epithelial-mesenchymal transition (EMT) and cell migration. Transfection with miR-34b-3p inhibitors reverses PL’s anti-metastatic effects, confirming miRNA dependency [4] [8]. In breast cancer, PL elevates miR-509-5p, suppressing COX-2 and MMP-9 expression [9].
PL inhibits the ubiquitin-proteasome system (UPS) at pre-proteasomal steps. It accumulates ubiquitinated proteins and proteasome substrates (e.g., IκBα, p27) without blocking 20S proteolytic activity. This UPS impairment precedes ROS induction, as proteasome inhibition elevates misfolded proteins, exacerbating endoplasmic reticulum stress. In multiple myeloma, PL synergizes with bortezomib by enhancing polyubiquitinated protein aggregation [5].
Table 3: Epigenetic and Post-Translational Mechanisms
Mechanism | Molecular Targets | Functional Impact |
---|---|---|
microRNA Regulation | ↑ miR-34b-3p → ↓ TGFBR1 | ↓ EMT, ↓ metastasis (NSCLC) |
↑ miR-509-5p → ↓ COX-2/MMP-9 | ↓ Invasion (breast cancer) | |
UPS Modulation | ↑ Ubiquitinated proteins, ↑ IκBα | ER stress, NF-κB inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7